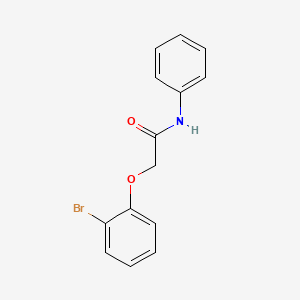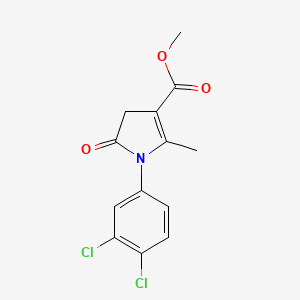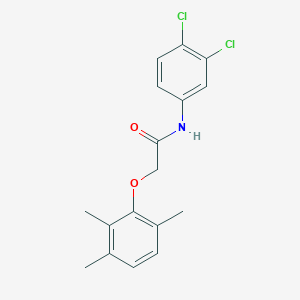
methyl 3-(1-azepanylmethyl)-4-hydroxy-2-methyl-6-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives like our compound of interest often involves multi-step chemical reactions that incorporate various functional groups into the quinoline core. For instance, a practical and large-scale synthesis approach for a similar quinoline derivative was demonstrated by Bänziger et al. (2000), where key steps included hydrogenation, Birch reduction, and acidic cyclization to obtain the desired compound with high yield (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is typically characterized using techniques such as NMR, IR, and single-crystal X-ray diffraction. Kovalenko et al. (2020) utilized these methods to confirm the structure of synthesized quinoline compounds, providing insights into the regioselectivity of their methylation reactions (Kovalenko, Drushlyak, Shishkina, Konovalova, Mariutsa, Bunyatyan, Kravchenko, Ivanov, Ivachtchenko, & Langer, 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their chemical structure and properties. For example, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with DMAD led to the synthesis of a polyfunctionalized quinoline, highlighting the versatility of quinoline chemistry (Tominaga, Luo, & Castle, 1994).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. The crystal structure and hydrogen bonding patterns of a quinoline derivative were elucidated by Gao (2005), providing valuable information on its solid-state properties (Gao, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electron distribution, of quinoline derivatives are influenced by their molecular structure. The synthesis and characterization of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by Kovalenko et al. (2020) shed light on the chemical properties of such compounds, demonstrating their potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Propiedades
IUPAC Name |
methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-16(12-21-9-5-3-4-6-10-21)18(22)15-11-14(19(23)24-2)7-8-17(15)20-13/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUNOMNFGYBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-fluorophenyl)-4-isopropyl-1-pyrrolidinecarboxamide](/img/structure/B5650078.png)
![2-(dimethylamino)-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5650079.png)
![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5650081.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5650083.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5650084.png)


![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5650104.png)
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-L-phenylalanine](/img/structure/B5650111.png)
![2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5650118.png)

